N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may involve:
Condensation Reactions: Utilizing reagents such as acetic anhydride or acetyl chloride to form key intermediates.
Amination Reactions: Introducing the aniline derivative through nucleophilic substitution.
Cyclization Reactions: Forming the furan ring structure under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the furan and carboxamide functionalities.
3,4-Dimethylaniline: Contains the dimethylanilino group but does not have the dichlorophenyl or furan components.
Uniqueness
N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(Z)-1-(2,4-dichlorophenyl)-3-(3,4-dimethylanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-13-5-8-17(10-14(13)2)25-21(27)19(26-22(28)20-4-3-9-29-20)11-15-6-7-16(23)12-18(15)24/h3-12H,1-2H3,(H,25,27)(H,26,28)/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCXVJCQPXNFPZ-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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